(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
. It is a widely used antibiotic that belongs to the penicillin class of drugs. Penicillin V Potassium is particularly effective against gram-positive bacteria and is commonly used to treat bacterial infections such as strep throat, pneumonia, and skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin V Potassium is synthesized through a fermentation process involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to various purification steps to isolate the penicillin compound .
Industrial Production Methods: In industrial settings, the production of Penicillin V Potassium involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Penicillin V Potassium undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: Penicillin V Potassium can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted penicillin derivatives.
Scientific Research Applications
Penicillin V Potassium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Studied for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Industry: Employed in the pharmaceutical industry for the production of various penicillin-based antibiotics.
Mechanism of Action
Penicillin V Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Comparison with Similar Compounds
Penicillin G: Another penicillin antibiotic with a similar structure but less acid-stable compared to Penicillin V Potassium.
Amoxicillin: A broader-spectrum penicillin antibiotic with an additional amino group.
Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.
Uniqueness: Penicillin V Potassium is unique due to its acid stability, which allows it to be administered orally. This makes it more convenient for patients compared to Penicillin G, which must be administered parenterally .
Properties
Molecular Formula |
C16H18N2O5S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24(16)23)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-,24-/m1/s1 |
InChI Key |
FCZNNHHXCFARDY-BYWFWHBCSA-N |
Isomeric SMILES |
CC1(C(N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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